molecular formula C19H21NO6S2 B13407452 5-Hydroxy-6-methoxy Duloxetine Sulfate

5-Hydroxy-6-methoxy Duloxetine Sulfate

Cat. No.: B13407452
M. Wt: 423.5 g/mol
InChI Key: XYZBSFYKOKLCKI-INIZCTEOSA-N
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Description

5-Hydroxy-6-methoxy Duloxetine Sulfate is a major circulating metabolite of Duloxetine, a potent serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and neuropathic pain . This metabolite is formed in vivo through the oxidative metabolism of Duloxetine, primarily involving cytochrome P450 enzymes CYP1A2 and CYP2D6, followed by conjugation . While Duloxetine itself is pharmacologically active, in vitro binding studies have shown that its circulating metabolites, including this compound, do not contribute significantly to its pharmacologic activity . This compound is supplied as a high-quality reference standard and is critically important for pharmaceutical and bioanalytical research. Its primary applications include use in method development and validation, quality control (QC) procedures, and comparative studies for pharmacokinetic and metabolism investigations . Furthermore, it serves as a vital reference compound in the preparation of Abbreviated New Drug Applications (ANDA) . The product is strictly for analytical and research purposes and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) when handling this chemical .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO6S2

Molecular Weight

423.5 g/mol

IUPAC Name

[2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] hydrogen sulfate

InChI

InChI=1S/C19H21NO6S2/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23)/t16-/m0/s1

InChI Key

XYZBSFYKOKLCKI-INIZCTEOSA-N

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)O)OC

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)O)OC

Origin of Product

United States

Chemical Synthesis and Advanced Structural Characterization of 5 Hydroxy 6 Methoxy Duloxetine Sulfate for Research Applications

Methodologies for the Chemical Synthesis of 5-Hydroxy-6-methoxy Duloxetine (B1670986) Sulfate (B86663) as a Reference Standard

The preparation of 5-Hydroxy-6-methoxy Duloxetine Sulfate as an analytical reference standard involves a multi-step synthetic approach, as direct isolation from biological matrices in sufficient quantities and purity is impractical. The general strategy involves the synthesis of the phase I metabolite, 5-Hydroxy-6-methoxy Duloxetine, followed by a phase II conjugation reaction to introduce the sulfate moiety.

The synthesis of the precursor typically starts with a suitably protected duloxetine intermediate or a related naphthyl compound. The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring at the 4-, 5-, or 6-positions, followed by further oxidation, methylation, and/or conjugation. nih.govresearchgate.net To obtain the 5-hydroxy-6-methoxy precursor, a synthetic route would be designed to introduce a hydroxyl group at the 5-position and a methoxy (B1213986) group at the 6-position of the naphthalene (B1677914) ring system of a duloxetine analog.

Once the phase I metabolite, 5-Hydroxy-6-methoxy Duloxetine, is synthesized and purified, the final step is sulfation. This conjugation is typically achieved by reacting the phenolic hydroxyl group with a suitable sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, in an appropriate aprotic solvent. The reaction conditions must be carefully controlled to ensure selective sulfation at the desired hydroxyl group and to avoid degradation of the molecule. The resulting sulfate conjugate is then isolated and purified, often using chromatographic techniques, to yield the high-purity reference standard required for quantitative analysis. The synthesis of various duloxetine metabolites, including sulfate conjugates, has been reported for their use as standards in metabolic studies. nih.govsci-hub.se

Synthesis of Related Duloxetine Metabolites and Isomers for Comprehensive Analytical and Pharmacological Evaluation

A thorough investigation of duloxetine's metabolic profile requires the synthesis of a panel of related metabolites and isomers. This allows for unambiguous identification and quantification in biological samples and facilitates their pharmacological evaluation. Researchers have reported the synthesis of several key phase I and phase II duloxetine metabolites. nih.gov

Phase I metabolites that have been synthesized include various hydroxylated forms such as 4-hydroxy-, 5-hydroxy-, and 6-hydroxyduloxetine, as well as dihydroxylated and methoxy-hydroxy isomers like 5-hydroxy-6-methoxy- and 6-hydroxy-5-methoxyduloxetine. nih.gov The general synthesis of these primary metabolites has been accomplished by condensing the appropriate thiophene (B33073) side chain with corresponding fluoronaphthols. researchgate.net

Phase II metabolites, which involve the conjugation of phase I metabolites with endogenous molecules, have also been chemically prepared. For instance, glucuronide conjugates of 4-hydroxy duloxetine have been synthesized via O-alkylation using acetobromo-α-D-glucuronic acid methyl ester, followed by saponification of the ester group. psu.edu The synthesis of these various conjugates, including sulfates and glucuronides, provides a library of reference compounds essential for building a comprehensive understanding of duloxetine's metabolic fate. nih.govunsw.edu.au

Application of Spectroscopic Techniques for Structural Elucidation

The unambiguous confirmation of the chemical structure of synthesized this compound is accomplished through a combination of advanced spectroscopic techniques.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecular framework, the chemical environment of individual atoms, and the connectivity within the molecule. unsw.edu.auijpsdronline.com

For this compound, ¹H-NMR spectroscopy would be used to confirm the presence and position of all protons. Key signals would include those from the aromatic protons on the substituted naphthalene and thiophene rings, the proton of the chiral methine group, the protons of the propylamino side chain, and the singlets corresponding to the N-methyl and O-methyl (methoxy) groups. The specific splitting patterns and chemical shifts of the naphthalene protons are critical for confirming the 5-sulfate and 6-methoxy substitution pattern.

¹³C-NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. This allows for the confirmation of the total number of carbons and provides evidence for the various functional groups, including the aromatic rings, the ether linkage, the methoxy group, and the alkyl chain. The chemical shifts of the naphthalene ring carbons are particularly sensitive to the substitution pattern, providing definitive proof of the structure. unsw.edu.auijpsdronline.com

Table 1. Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound.
AssignmentPredicted ¹H-NMR Shift (ppm)Predicted ¹³C-NMR Shift (ppm)
N-CH₃~2.5~35
-CH₂-N~2.9~45
-CH₂-CH-~2.3~38
O-CH-~5.8~75
O-CH₃~3.9~56
Aromatic C-H (Naphthalene/Thiophene)6.8 - 8.2105 - 145
Aromatic C-O/C-S-140 - 155

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. ijpsdronline.com For this compound (M7), analysis by electrospray ionization (ESI) in both positive and negative modes provides complementary information. In positive ion mode, the protonated molecular ion [M+H]⁺ would be observed at an m/z of 424, while the deprotonated molecular ion [M-H]⁻ would be seen at m/z 422 in negative ion mode. sci-hub.se The high accuracy of HRMS allows for the calculated elemental composition (C₁₉H₂₁NO₇S) to be confirmed. uni.lu

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing fragmentation patterns. Characteristic product ions for duloxetine metabolites include fragments at m/z 44 (corresponding to the C₂H₆N⁺ fragment from the side chain) and m/z 154 (resulting from the loss of the substituted naphthol group). psu.edu The fragmentation of the sulfate conjugate would also show a characteristic loss of SO₃ (80 Da).

Table 2. HRMS Data for this compound.
Ion ModeAdductObserved m/zKey Fragment Ions (MS/MS)
Positive ESI[M+H]⁺424m/z 44, 154, [M+H-SO₃]⁺
Negative ESI[M-H]⁻422[M-H-SO₃]⁻

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. nih.gov The IR spectrum of this compound would display several key absorption bands confirming its structure. researchgate.net

Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ would be indicative of the S=O and S-O stretching vibrations of the sulfate ester group. Aromatic C=C stretching vibrations from the naphthalene and thiophene rings would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the aryl ether and the methoxy group would be observed in the 1250-1000 cm⁻¹ range. Other characteristic peaks would include C-H stretching from the aromatic, alkyl, and methoxy groups, and N-H stretching from the secondary amine.

Table 3. Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary Amine (R₂N-H)N-H Stretch3300 - 3500
Aromatic/Alkyl C-HC-H Stretch2850 - 3100
Aromatic C=CC=C Stretch1450 - 1600
Sulfate (R-O-SO₃)S=O Stretch~1250
Aryl Ether/SulfateC-O/S-O Stretch1000 - 1250

Chromatographic Purity Assessment and Confirmation of Chemical Identity

Chromatographic techniques are indispensable for assessing the purity of the synthesized reference standard and for confirming its chemical identity against characterized materials. ijpsdronline.com Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard method for determining the purity of the final compound. ijpsdronline.com A validated stability-indicating HPLC method can separate the target compound from starting materials, by-products, and potential degradation products. nih.gov The purity is typically determined by calculating the peak area percentage of the main component relative to all other detected peaks.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an even higher level of specificity and sensitivity for identity confirmation. nih.gov The retention time of the synthesized standard is matched with that of the metabolite identified in biological samples. A sensitive LC-MS/MS assay for duloxetine metabolites faced challenges, including the need for chromatographic resolution from isomers (e.g., other hydroxy-methoxy duloxetine sulfates) and the requirement for different ESI modes for optimal sensitivity (negative mode for the sulfate conjugate). nih.gov By co-injecting the synthesized standard with an authentic sample (if available) or a well-characterized biological sample extract, the identity can be confirmed by the co-elution of a single, sharp peak. The mass spectrum associated with that chromatographic peak must also match the expected spectrum of the target compound.

Pharmacological and Biochemical Evaluation of 5 Hydroxy 6 Methoxy Duloxetine Sulfate Activity

Assessment of Neurotransmitter Transporter Binding Affinities (Serotonin, Norepinephrine (B1679862), Dopamine Transporters)

Table 1: Comparative Binding Affinities (Kᵢ, nM) for Neurotransmitter Transporters

Compound Serotonin (B10506) Transporter (SERT) Norepinephrine Transporter (NET) Dopamine Transporter (DAT)
Duloxetine (B1670986) (Parent Drug) 0.8 7.5 Weakly potent
5-Hydroxy-6-methoxy Duloxetine (Precursor) 266 920 2,814

| 5-Hydroxy-6-methoxy Duloxetine Sulfate (B86663) | Inactive | Inactive | Inactive |

Significance of 5-Hydroxy-6-methoxy Duloxetine Sulfate's Pharmacological Inactivity for Duloxetine Disposition Research

This simplifies the pharmacokinetic-pharmacodynamic (PK/PD) modeling of duloxetine, as there is no need to account for active metabolites that could have different half-lives, potencies, or selectivities. Consequently, the processes of metabolism and conjugation are purely clearance mechanisms that serve to deactivate and eliminate the drug from the body. droracle.ai Approximately 70% of a duloxetine dose is excreted in the urine as metabolites, with very little of the unchanged parent drug being present. fda.govnih.gov

This underscores the critical role of the hepatic enzymes CYP1A2 and CYP2D6 in mediating duloxetine's clearance. droracle.aiclinpgx.org Variations in the activity of these enzymes, whether due to genetic polymorphisms or co-administration of inhibiting or inducing drugs, can significantly alter the plasma concentrations and, therefore, the efficacy and safety profile of duloxetine. europa.eu The established inactivity of its primary metabolites solidifies the focus of drug-drug interaction and pharmacogenetic research on the factors that govern the concentration of the parent duloxetine molecule.

Table of Mentioned Compounds

Compound Name
This compound
Duloxetine
4-hydroxy duloxetine glucuronide
Serotonin
Norepinephrine
Dopamine

Advanced Analytical Methodologies for the Quantification and Profiling of 5 Hydroxy 6 Methoxy Duloxetine Sulfate in Biological Matrices

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of drug metabolites due to its inherent selectivity, sensitivity, and speed. A sensitive and validated LC-MS/MS method has been established for the simultaneous measurement of 5-Hydroxy-6-methoxy Duloxetine (B1670986) Sulfate (B86663) and 4-hydroxy duloxetine glucuronide, two of the main circulating metabolites of duloxetine, in human plasma. nih.govresearchgate.net This method has proven to be reliable, with acceptable precision and accuracy over a validation range of 1 to 1000 ng/mL, and has been successfully applied to human pharmacokinetic studies. nih.gov

The development of such methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters to overcome specific analytical challenges.

A significant challenge in the bioanalysis of duloxetine metabolites is the presence of isomeric compounds. For instance, achieving chromatographic resolution of the 4-hydroxy duloxetine glucuronide from its 5- and 6-hydroxy glucuronide isomers is a critical step for accurate quantification. nih.govresearchgate.net This separation is vital to ensure the specificity of the assay, as isomeric metabolites can exhibit similar fragmentation patterns in the mass spectrometer, leading to potential interference if not chromatographically resolved.

Optimization strategies typically involve the careful selection of the analytical column, mobile phase composition, and gradient elution profile. For the separation of duloxetine's hydroxylated glucuronide isomers, reversed-phase columns such as an Aquasil C18 have been utilized. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), with the pH and gradient slope fine-tuned to maximize the resolution between the isomeric peaks.

Electrospray ionization (ESI) is the most common ionization technique coupled with LC for the analysis of drug metabolites. The choice between positive and negative ionization modes is dictated by the chemical structure of the analyte and is optimized to achieve the highest sensitivity.

In the case of duloxetine metabolites, different ionization polarities are required for optimal detection. The glucuronide conjugates, such as 4-hydroxy duloxetine glucuronide, are readily ionized under positive ESI conditions. nih.govresearchgate.net Conversely, the sulfate conjugate, 5-Hydroxy-6-methoxy Duloxetine Sulfate, requires negative ESI conditions to achieve adequate sensitivity. nih.govresearchgate.net This necessity for dual-polarity analysis presents a challenge, as the chromatographic conditions optimized for separating the glucuronide isomers may not be suitable for the analysis of the sulfate conjugate. nih.govresearchgate.net Consequently, separate analytical runs or advanced systems capable of rapid polarity switching may be employed.

Positive ESI Mode (for Glucuronide Metabolites): The protonated molecule [M+H]⁺ is typically selected as the precursor ion.

Negative ESI Mode (for Sulfate Metabolites): The deprotonated molecule [M-H]⁻ is selected as the precursor ion for fragmentation.

Table 1: Exemplary LC-MS/MS Parameters for Duloxetine Metabolite Analysis

ParameterCondition for 4-hydroxy duloxetine glucuronideCondition for this compound
Column Aquasil C18Specific column suitable for sulfate conjugate
Mobile Phase Gradient of aqueous buffer and organic solventOptimized for negative mode analysis
Ionization Mode Positive ESINegative ESI
Precursor Ion [M+H]⁺[M-H]⁻
Validation Range 1-1000 ng/mL1-1000 ng/mL

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)

High-Performance Liquid Chromatography with Fluorescence (HPLC-FL) detection offers a sensitive and selective alternative for quantifying compounds that exhibit native fluorescence or can be chemically derivatized to become fluorescent. Duloxetine itself is natively fluorescent, which can be exploited for its analysis. researchgate.net However, for its metabolites, particularly conjugates like this compound, direct fluorescence detection might be less sensitive or specific.

To enhance sensitivity and selectivity, a pre-column or post-column derivatization step is often employed. researchgate.netnih.gov This involves reacting the analyte with a fluorescent labeling agent. For compounds with primary or secondary amine groups, reagents like dansyl chloride can be used to create highly fluorescent derivatives. researchgate.net The resulting derivatives are then separated on a reversed-phase HPLC column and detected at their specific excitation and emission wavelengths, minimizing interference from endogenous matrix components. researchgate.net

Microemulsion Liquid Chromatography-Fluorescence (MELC-FL) Techniques

Microemulsion Liquid Chromatography (MELC) is a variation of reversed-phase HPLC where the mobile phase is an oil-in-water microemulsion. globalresearchonline.netresearchgate.net This mobile phase typically consists of an aqueous buffer, a surfactant (like Brij-35), a co-surfactant (like 1-butanol), and a small amount of an organic solvent (the "oil," e.g., ethyl acetate). globalresearchonline.net

The unique properties of the microemulsion mobile phase can enhance the solubilization of both hydrophilic and hydrophobic analytes and offer different selectivity compared to conventional hydro-organic mobile phases. researchgate.net MELC has been successfully used for the determination of drugs in biological fluids like urine. globalresearchonline.net When coupled with fluorescence detection (MELC-FL), this technique can provide a robust and sensitive method for bioanalysis. While specific applications for this compound are not widely reported, the principles of MELC-FL suggest its potential utility, particularly for direct injection of complex samples after minimal cleanup. globalresearchonline.net The separation mechanism involves partitioning of the analyte between the stationary phase, the aqueous phase, and the surfactant micelles.

Sample Preparation Protocols for Diverse Biological Samples (e.g., plasma, urine, feces, liver microsomes, bile)

The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte before instrumental analysis. The protocol varies depending on the complexity of the matrix.

Plasma: Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For duloxetine and its metabolites in plasma, PP with a solvent like ice-cold methanol is often used. nih.gov LLE and SPE can offer cleaner extracts and reduce matrix effects in LC-MS/MS analysis. nih.gov

Urine: Urine samples can sometimes be analyzed after a simple dilution step. However, to remove salts and other interferences, extraction is often necessary. For sample preparation from urine, an initial addition of ice-cold methanol followed by vortexing and centrifugation is a common approach. nih.gov

Feces and Liver Microsomes: These matrices require a homogenization step prior to extraction. Feces and liver tissue are typically weighed and homogenized in a solvent like 50% methanol. nih.gov This is followed by a protein precipitation step with an organic solvent before centrifugation to separate the solid debris. nih.gov

Bile: Methods developed for the analysis of duloxetine and its metabolites in rat plasma, urine, and feces have also been successfully applied to bile samples, suggesting similar extraction principles can be used. ijpsdronline.com

Table 2: Summary of Sample Preparation Protocols

Biological MatrixSample Preparation ProtocolReference
Plasma Protein Precipitation (Methanol), Liquid-Liquid Extraction, Solid-Phase Extraction nih.govnih.gov
Urine Dilution followed by Protein Precipitation (Methanol) nih.gov
Feces Homogenization in Methanol, followed by Protein Precipitation nih.gov
Liver Microsomes Homogenization in Methanol, followed by Protein Precipitation nih.gov
Bile Application of methods developed for plasma, urine, and feces ijpsdronline.com

Rigorous Method Validation Parameters for Bioanalytical Application (e.g., linearity, accuracy, precision, specificity, robustness, stability)

For a bioanalytical method to be considered reliable for supporting clinical or non-clinical studies, it must undergo rigorous validation according to guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itresearchgate.netnih.govfda.goveuropa.eu Validation ensures that the method is suitable for its intended purpose.

The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed, and the coefficient of determination (r²) is typically required to be ≥ 0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. They are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high quality control (QC) samples. Generally, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ). researchgate.net

Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. This is confirmed by analyzing blank matrix samples from multiple sources.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage.

Stability: The chemical stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. unite.it

Table 3: Common Acceptance Criteria for Bioanalytical Method Validation

Validation ParameterGeneral Acceptance Criteria (FDA/EMA)
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte
Analyte Stability Concentration deviation within ±15% of baseline

Application of Validated Methods in Preclinical Pharmacokinetic and Metabolic Studies

Validated, sensitive, and selective bioanalytical methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are fundamental tools in preclinical research. Their application is crucial for elucidating the pharmacokinetic (PK) profile and metabolic fate of parent drugs and their metabolites. In the context of duloxetine, these methods have been instrumental in quantifying its major circulating metabolite, this compound, in various biological matrices from preclinical animal models. This characterization helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of duloxetine and assessing the potential for species-specific metabolic pathways.

Preclinical studies in animal models such as mice and dogs are a cornerstone of drug development, providing essential data before human trials. The application of validated analytical techniques in these studies allows for the comprehensive metabolic profiling of duloxetine. For instance, systematic investigations of duloxetine's metabolism in mice and in liver microsomes from both mice and humans have been conducted to identify and compare metabolic products. nih.gov Such studies are vital for identifying species-specific differences in drug metabolism, which can have significant implications for toxicology and efficacy extrapolation to humans.

In one comprehensive study, a total of 39 duloxetine metabolites were identified in human and mouse liver microsomes, as well as in mice in vivo. nih.govresearchgate.net The application of advanced analytical methods was key to discovering 13 novel metabolites in this research. nih.govresearchgate.net These preclinical metabolic studies confirmed that the formation of major metabolites, including the precursors to this compound, is primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP2D6. nih.govclinpgx.org The ability to quantify these metabolites accurately allows researchers to observe differences between species; for example, variations in the metabolic profile of duloxetine were noted between human and mouse liver microsomes. nih.gov

Pharmacokinetic studies in preclinical species, such as beagle dogs, rely on these validated methods to generate concentration-time profiles for both the parent drug and its key metabolites. nih.gov Although specific PK parameters for this compound from these studies are not always published in detail, the methods are validated to capture its concentration accurately. The parameters for a typical validated LC-MS/MS method used for duloxetine and its metabolites are detailed below, showcasing the precision and sensitivity required for such preclinical applications.

Detailed Research Findings

The application of these analytical methods provides crucial insights into the biotransformation of duloxetine. The primary metabolic pathways involve the oxidation of the naphthyl ring, followed by conjugation processes like glucuronidation and sulfation. nih.govdroracle.ai this compound is a product of this extensive metabolism. clinpgx.orgnih.gov

Preclinical findings have established the foundation for understanding human metabolism. Studies using human liver microsomes identified that CYP2D6 and CYP1A2 enzymes are responsible for the formation of 4-OH, 5-OH, and 6-OH duloxetine, which are precursors to the conjugated metabolites found in circulation. clinpgx.org The quantitative data from animal models, when compared with in vitro human data, allows for a more robust prediction of the drug's behavior in humans.

Data Tables

Table 1: Example Parameters of a Validated Bioanalytical LC-MS/MS Method for Duloxetine and its Metabolites in a Preclinical Model This table represents typical parameters for methods applied in preclinical pharmacokinetic studies, such as those conducted in beagle dogs.

ParameterSpecificationFinding/Result
Instrumentation UPLC-Tandem Mass SpectrometryHigh sensitivity and selectivity achieved nih.gov
Biological Matrix Beagle Dog PlasmaProtein precipitation used for sample extraction nih.gov
Chromatography Hypersil Gold C18 ColumnEffective separation of analyte from endogenous components nih.gov
Detection Mode Negative Electrospray Ionization (ESI)Optimal for the detection of sulfate conjugates researchgate.net
Linear Range 5–1000 ng/mLWide dynamic range suitable for PK studies nih.gov
Accuracy 98.00% – 107.45%Within acceptable bioanalytical method validation limits nih.gov
Precision (%CV) 0.10% – 7.35%High reproducibility of measurements nih.gov
Application Pharmacokinetic StudySuccessfully used to determine concentration-time profiles nih.gov

Table 2: Summary of Duloxetine Metabolic Profiling in Preclinical Systems This table summarizes findings from a comprehensive metabolic study of duloxetine in mice and liver microsomes.

System StudiedKey FindingsRelevance to this compound
Mouse Liver Microsomes (MLM) Identified a wide array of Phase I and Phase II metabolites. nih.govCharacterized the formation of the 5-hydroxy-6-methoxy duloxetine precursor.
Human Liver Microsomes (HLM) Compared metabolic profiles with MLM, noting species differences. nih.govProvided an in vitro human comparison for the formation of key oxidative metabolites. nih.gov
In Vivo Mouse Model Confirmed the presence of 39 metabolites in a living system. nih.govresearchgate.netValidated that the metabolic pathways leading to the sulfate conjugate occur in vivo.
Primary Enzymes Identified CYP1A2 and CYP2D6 were identified as the main enzymes for oxidative metabolism. nih.govclinpgx.orgThese enzymes are responsible for creating the substrate for the subsequent sulfation reaction.

Disposition and Excretion Characteristics of 5 Hydroxy 6 Methoxy Duloxetine Sulfate

Relative Abundance in Systemic Circulation as a Major Metabolite

Following oral administration, duloxetine (B1670986) is extensively metabolized, with the parent drug accounting for less than 3% of the total radioactivity in circulation based on mean area under the curve (AUC) values. nih.gov This indicates that the vast majority of the compound circulating in the bloodstream consists of its various metabolites.

Among these, the sulfate (B86663) conjugate of 5-hydroxy-6-methoxy duloxetine is identified as one of the major circulating metabolites in human plasma. nih.govfda.govdroracle.ai It co-exists with other significant metabolites, primarily the glucuronide conjugate of 4-hydroxy duloxetine. nih.govfda.govclinpgx.org These two compounds represent the main metabolic products of duloxetine found in the systemic circulation. clinpgx.org The formation of 5-Hydroxy-6-methoxy Duloxetine Sulfate occurs after a series of biotransformation reactions involving oxidation of the naphthyl ring, followed by methylation and subsequent sulfate conjugation. nih.gov

While direct comparative percentages in human plasma are not detailed in the available literature, the consistent identification of this compound as a "major" metabolite underscores its significant presence in the bloodstream post-metabolism. nih.govfda.gov

Table 1: Major Circulating Metabolites of Duloxetine in Human Plasma

MetaboliteConjugate TypeStatus
This compoundSulfateMajor Metabolite
4-hydroxy duloxetine glucuronideGlucuronideMajor Metabolite
6-hydroxy-5-methoxy duloxetine glucuronideGlucuronideMajor Metabolite
4,6-dihydroxy duloxetine glucuronideGlucuronideMajor Metabolite

This table summarizes the primary metabolites of duloxetine found in systemic circulation as identified in human studies. nih.gov

Elimination Pathways: Urinary Excretion of Metabolite Conjugates

The primary route of elimination for duloxetine metabolites is through the kidneys. droracle.ai Approximately 70% to 72% of an administered dose of duloxetine is excreted in the urine in the form of its conjugated metabolites. nih.govdrugbank.commedscape.com Unchanged duloxetine accounts for only a trace amount (less than 1%) of the substance found in urine. fda.govdroracle.ai

The major metabolites identified in the plasma, including this compound, are also the predominant metabolites found in urine. nih.gov The process involves extensive hepatic metabolism to convert duloxetine into more water-soluble conjugates, such as sulfates and glucuronides, which can then be efficiently cleared by the kidneys and excreted. nih.gov While urine contains a wide array of metabolites, the conjugated forms of hydroxylated and methoxylated duloxetine are the most significant. nih.gov Preclinical studies in mice have also shown that a large portion of duloxetine and its metabolites are excreted in the urine. nih.gov

Fecal Excretion and the Potential Role of Biliary Secretion

A smaller, yet significant, portion of the administered duloxetine dose is eliminated via the fecal route. Research indicates that approximately 20% of the dose is excreted in the feces. fda.govdroracle.aidrugbank.commedscape.com In human studies, the substances identified in feces include the parent duloxetine, the 4-hydroxy duloxetine metabolite, and another unidentified polar metabolite. nih.govdrugbank.com

While direct evidence of this compound excretion in human feces is not specified, preclinical research provides insight into its potential biliary secretion. A study in Wistar rats successfully identified a glucuronide conjugate of 5-hydroxy-6-methoxy duloxetine in bile samples, along with its presence in plasma, urine, and feces. ijpsdronline.com This finding in a preclinical model suggests that metabolites originating from the 5-hydroxy-6-methoxy duloxetine pathway can be secreted into the bile and subsequently eliminated through the feces. ijpsdronline.com The timeline of fecal excretion, which can exceed the expected gastrointestinal transit time, also suggests that biliary secretion plays a role in the elimination process. drugbank.com

Impact of Physiological Conditions on Metabolite Disposition in Preclinical Models (e.g., effects of hepatic or renal impairment on metabolite concentrations)

The disposition of this compound can be significantly altered by physiological conditions, particularly impairment of renal or hepatic function. Although much of the detailed pharmacokinetic data comes from human clinical studies, these findings inform the expected behavior in preclinical models.

Renal Impairment: In subjects with end-stage renal disease (ESRD), the exposure to major duloxetine metabolites is dramatically increased. The area under the curve (AUC) for the major circulating metabolites, including 5-hydroxy, 6-methoxy duloxetine sulfate and 4-hydroxy duloxetine glucuronide, was found to be approximately 7- to 9-fold higher in ESRD patients compared to individuals with normal renal function. fda.govdroracle.ai The maximum plasma concentration (Cmax) of these metabolites can be up to 2-fold higher. researchgate.netnih.gov This accumulation is a direct consequence of the reduced renal clearance of these conjugated metabolites, which rely on kidney function for excretion. researchgate.netnih.gov

Table 2: Effect of End-Stage Renal Disease (ESRD) on Duloxetine Metabolite Pharmacokinetics (Human Data)

Pharmacokinetic ParameterChange in ESRD Patients vs. Healthy SubjectsReference
Metabolite AUC~7- to 9-fold higher fda.govdroracle.ai
Metabolite Cmax~2-fold higher researchgate.netnih.gov

This table illustrates the significant impact of severe renal impairment on the systemic exposure to major duloxetine metabolites, including this compound.

Hepatic Impairment: Hepatic impairment also alters the disposition of duloxetine and its metabolites, though in a different manner. In human subjects with moderate liver cirrhosis, the clearance of the parent drug duloxetine is significantly reduced, leading to a much longer half-life (approximately three times longer) and a fivefold higher plasma exposure. researchgate.netnih.gov In contrast to the parent drug, the plasma levels of the major metabolites, which would include this compound, were observed to be lower in these cirrhotic subjects compared to healthy individuals. researchgate.netnih.gov This finding is attributed to the impaired metabolic capacity of the liver, which is responsible for the formation of these metabolites in the first place. researchgate.netnih.gov Preclinical toxicology studies have generally not revealed treatment-related elevations in transaminases, indicating a different pattern of liver effects compared to what is rarely observed in humans. nih.gov

Future Research Directions and Emerging Avenues for 5 Hydroxy 6 Methoxy Duloxetine Sulfate

Development of Next-Generation Analytical Platforms for Comprehensive Metabolite Profiling

The accurate and sensitive quantification of 5-Hydroxy-6-methoxy Duloxetine (B1670986) Sulfate (B86663) and other related metabolites is fundamental to understanding duloxetine's disposition. Current methods, often relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have successfully quantified major metabolites in human plasma. researchgate.net However, future research necessitates the development of next-generation analytical platforms to achieve even more comprehensive profiling.

Challenges in the analysis include the need to chromatographically resolve various glucuronide and sulfate conjugate isomers. researchgate.net For instance, developing a single assay for both glucuronide and sulfate conjugates can be difficult, as they may require different ionization conditions (positive vs. negative electrospray ionization) for optimal sensitivity. researchgate.net

Future platforms will likely incorporate ultra-sensitive mass spectrometry systems, such as the ZenoTOF 8600 system, which offers improved sensitivity for detecting low-level metabolites. sciex.com Advanced fragmentation techniques, like electron-activated dissociation (EAD), are crucial for the confident structural assignment of metabolites, as they can preserve labile functional groups that might be lost with conventional methods. sciex.com The integration of these technologies will enable more robust and detailed characterization of the complete duloxetine metabolome, providing a clearer picture of the formation and fate of 5-Hydroxy-6-methoxy Duloxetine Sulfate.

Table 1: Advancements in Analytical Techniques for Metabolite Profiling

Technology Advantage Relevance to this compound
High-Resolution Mass Spectrometry (HRMS) Provides high mass accuracy for confident formula assignment. Differentiates between metabolites with similar nominal masses.
Tandem Mass Spectrometry (MS/MS) Enables structural elucidation through fragmentation patterns. nih.gov Confirms the identity of the sulfate conjugate and its precursors.
Electron-Activated Dissociation (EAD) Preserves labile functional groups during fragmentation. sciex.com Allows for more confident identification of the sulfate moiety and its position. sciex.com

| Advanced LC Systems (e.g., UPLC) | Offers higher resolution and faster analysis times. nih.gov | Improves separation of isomeric metabolites of duloxetine. researchgate.net |

Computational Chemistry and Molecular Modeling for Predicting Metabolite Interactions

Computational chemistry and molecular modeling are emerging as powerful tools for predicting how metabolites like this compound might interact with biological systems. These in silico approaches can simulate the docking of metabolites to various enzymes and receptors, providing insights into potential off-target effects or interactions that are difficult to assess experimentally.

By modeling the three-dimensional structure of this sulfated metabolite, researchers can predict its binding affinity for various proteins, including drug transporters or metabolizing enzymes for which it might be a substrate or inhibitor. This predictive capability can help prioritize experimental studies and guide the investigation of potential drug-drug-metabolite interactions. Journals such as the Journal of Computational Chemistry & Molecular Modeling highlight the growing application of these techniques in drug design and pharmacokinetic prediction. siftdesk.orgsiftdesk.org For duloxetine metabolites, this could involve modeling interactions with cytochrome P450 enzymes beyond those involved in their formation or with various transporter proteins that might influence their distribution and excretion.

Exploration of Genetic Polymorphisms in Metabolizing Enzymes (e.g., CYP1A2, CYP2D6 variants) and their Influence on Metabolite Levels

Duloxetine is metabolized extensively in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP1A2. nih.govclinpgx.orgresearchgate.net Genetic variations (polymorphisms) in the genes encoding these enzymes can lead to significant inter-individual differences in metabolic activity. researchgate.netnih.gov These differences create distinct "metabolizer phenotypes," such as poor, intermediate, normal, and ultrarapid metabolizers. researchgate.net

Research has shown that polymorphisms in the CYP2D6 gene can significantly impact duloxetine metabolism. researchgate.netnih.govnih.gov For example, individuals classified as poor metabolizers may have higher plasma concentrations of the parent drug and a different metabolite profile compared to normal or ultrarapid metabolizers. researchgate.net Consequently, the levels of downstream metabolites, including this compound, are directly influenced by the activity of these primary enzymes.

Future studies will focus on precisely correlating specific CYP1A2 and CYP2D6 variants with the plasma and urine concentrations of this compound. This research could help explain variability in patient response and tolerability, as slower metabolism may affect treatment outcomes. researchgate.netnih.gov Understanding this relationship is a critical step toward personalized medicine, where genetic information could be used to predict metabolic pathways. nih.gov

Table 2: Key Metabolizing Enzymes and Their Influence

Enzyme Gene Role in Duloxetine Metabolism Impact of Polymorphism on Metabolite Levels
Cytochrome P450 2D6 CYP2D6 Catalyzes the initial oxidation of the naphthyl ring. clinpgx.orgresearchgate.net Variants can lead to poor, intermediate, or ultrarapid metabolism, altering the rate of formation of hydroxylated precursors and subsequently the sulfate conjugate. researchgate.netnih.gov

| Cytochrome P450 1A2 | CYP1A2 | Also catalyzes the oxidation of the naphthyl ring. clinpgx.orgresearchgate.net | Polymorphisms can affect metabolic rates, though some studies suggest a lesser impact on clinical outcomes compared to CYP2D6. nih.govnih.gov |

Advanced In Vitro Models for Studying Metabolite Formation and Disposition

Traditional in vitro models, such as liver microsomes and suspension hepatocytes, have been instrumental in identifying the enzymes responsible for duloxetine metabolism. nih.govwuxiapptec.com However, these models have limitations, including short incubation times that may not be suitable for studying slowly metabolized compounds or complex multi-step metabolic pathways. wuxiapptec.com

Advanced in vitro models are being developed to provide a more physiologically relevant environment for studying drug metabolism over longer periods. wuxiapptec.com These include:

Plated hepatocyte cultures: Allow for extended incubation times, up to a week in some cases, with maintained enzyme activity. wuxiapptec.com

Hepatocyte and stromal cell co-culture systems: These models can maintain hepatocyte function for extended periods (e.g., up to 72 hours), offering a more comprehensive view of metabolic processes. wuxiapptec.com

HepaRG cell lines: A human hepatocellular carcinoma cell line that can be differentiated into hepatocyte-like cells and used for longer-term studies. wuxiapptec.com

These advanced models will be crucial for detailed investigations into the formation kinetics of this compound, including the interplay between initial oxidation by CYPs and subsequent sulfation. They offer a platform to study species differences in metabolism and to better predict in vivo clearance and metabolite profiles in humans. nih.govbioivt.com

Potential Application of this compound as a Biomarker for Duloxetine Metabolism Phenotypes

Given that the formation of this compound is dependent on the activity of CYP1A2 and CYP2D6, its concentration in plasma or urine could serve as a valuable biomarker for an individual's duloxetine metabolism phenotype. Monitoring the ratio of this metabolite to the parent drug (duloxetine) could provide a real-time, functional measure of an individual's metabolic capacity.

This "metabolic index" could be more informative than genotyping alone, as enzyme activity can also be influenced by non-genetic factors such as co-administered drugs. For instance, a patient with a normal CYP2D6 genotype who is taking a potent CYP2D6 inhibitor would functionally behave as a poor metabolizer. clinpgx.org Measuring the levels of this compound could directly reflect this inhibition. This approach could aid in personalizing duloxetine therapy by providing a clearer understanding of an individual's metabolic status, potentially leading to better efficacy and fewer adverse effects. nih.gov

Untargeted Metabolomics Approaches to Identify Additional Duloxetine Metabolites and Their Interrelationships

While this compound is a known major metabolite, the complete metabolic fate of duloxetine is still being explored. nih.govnih.gov Untargeted metabolomics, which aims to measure thousands of small molecules in a biological sample simultaneously, is a powerful approach for discovering novel metabolites and understanding their interrelationships. princeton.edunih.gov

By applying untargeted high-resolution mass spectrometry to samples from individuals treated with duloxetine, researchers can identify previously uncharacterized metabolic products. biorxiv.org Recent studies have already identified dozens of duloxetine metabolites, including novel adducts, highlighting the complexity of its biotransformation. nih.govnih.gov Global network optimization approaches can help annotate the vast amount of data generated in these experiments, connecting ion peaks based on mass differences that correspond to known biochemical transformations (e.g., hydroxylation, methylation, sulfation). princeton.edubiorxiv.org

This approach will not only help to identify new, minor metabolites but also to build a comprehensive network map of duloxetine metabolism. Such a map would illustrate the complex interrelationships between different metabolic pathways, including the pathway leading to this compound, and how they are affected by factors like genetics and co-medications. nih.gov

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for detecting and quantifying 5-Hydroxy-6-methoxy Duloxetine Sulfate and related impurities in pharmaceutical formulations?

  • Methodology : Use reversed-phase HPLC with UV detection, as outlined in USP guidelines for Duloxetine Hydrochloride. System suitability requires resolution ≥2.0 between analytes and impurities (e.g., Related Compound F or H). Prepare a system suitability solution containing reference standards for peak identification . Mobile phases often combine phosphate buffers (pH 2.5–3.0) with acetonitrile gradients. Quantify impurities using relative peak response ratios:
    Impurity %=(rUrT)×100\text{Impurity \%} = \left(\frac{r_U}{r_T}\right) \times 100

where rUr_U = impurity peak response and rTr_T = total peak responses .

Q. How should researchers ensure chromatographic system suitability for Duloxetine derivatives to meet pharmacopeial standards?

  • Steps :

  • Use USP reference standards (e.g., Duloxetine Hydrochloride RS) to verify retention times and resolution.
  • Test sensitivity with a signal-to-noise ratio ≥3 for low-concentration impurities .
  • Validate column efficiency (theoretical plates ≥2000) and tailing factor (≤2.0) .
  • Include heat-stressed samples (40°C for ≥1 hour) to generate degradation products for system robustness evaluation .

Advanced Research Questions

Q. What statistical considerations are critical when designing equivalence trials for Duloxetine analogs compared to active controls?

  • Key Points :

  • Equivalence vs. Superiority : Predefine equivalence margins (e.g., 10–15% difference) rather than relying on non-significant p-values from superiority tests .
  • Cross-over Designs : Address carry-over effects by including washout periods and analyzing period effects using mixed-effects models .
  • Sample Size : Power calculations must account for intraclass correlation in group-randomized trials .

Q. How can researchers resolve batch-to-batch discrepancies in impurity profiles of Duloxetine-based compounds?

  • Approach :

  • Re-evaluate chromatographic conditions (e.g., gradient elution, column temperature) to separate co-eluting impurities .
  • Quantify impurities against qualified reference standards (e.g., Related Compound F or H) to confirm identity .
  • Investigate synthesis pathways for potential intermediates or degradation products under stressed conditions (heat, light) .

Q. What methodological strategies are recommended for toxicokinetic analysis of Duloxetine metabolites in post-mortem samples?

  • Protocol :

  • Use LC-MS/MS to quantify metabolites (e.g., this compound) in multiple matrices (blood, liver, urine) .
  • Validate assays for linearity (R² ≥0.99), precision (CV ≤15%), and recovery (≥80%) across tissues.
  • Corrogate findings with clinical history to distinguish therapeutic vs. toxic concentrations .

Q. How should researchers interpret conflicting data on metabolite stability across different experimental conditions?

  • Analysis Framework :

  • Conduct forced degradation studies (acid/alkali hydrolysis, oxidation) to identify labile functional groups .
  • Compare stability under controlled storage (e.g., protected from light at 25°C) vs. accelerated conditions .
  • Use multivariate regression to isolate factors (pH, temperature) contributing to variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.